N-[3-(benzyloxy)propyl]-2-chloroacetamide
Description
Contextualization of Chloroacetamide Derivatives in Synthetic Chemistry
Chloroacetamide and its derivatives are a class of organic compounds that have garnered considerable attention for their diverse applications in synthesis. chem-iso.com The core structure, characterized by a reactive C-Cl bond alpha to a carbonyl group, makes these compounds valuable electrophilic intermediates. arkat-usa.org This inherent reactivity allows for facile nucleophilic substitution of the chlorine atom, a feature widely exploited in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net
The versatility of the chloroacetamide group makes it a key building block in the synthesis of a wide array of organic molecules. chem-iso.com These derivatives are pivotal intermediates in the production of pharmaceuticals, agrochemicals like herbicides, and other specialty chemicals such as dyes and plastics. chem-iso.comresearchgate.net For instance, the chloroacetamide moiety is a precursor for synthesizing various heterocyclic systems, including aziridines, lactams, piperazines, and oxazolidines, which are common scaffolds in medicinal chemistry. arkat-usa.orgscielo.org.za The mild electrophilic nature of chloroacetamides also allows them to react with amino acid residues like cysteine and histidine, enabling their use in bioconjugation and the modification of proteins. researchgate.net The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding amine with chloroacetyl chloride, often in the presence of a base. researchgate.netijpsr.info
Below is a table detailing the chemical and physical properties of the parent compound, Chloroacetamide.
| Property | Value |
| Molecular Formula | C₂H₄ClNO |
| Molecular Weight | 93.51 g/mol |
| Appearance | Colourless-to-yellow crystalline solid |
| Melting Point | 116-118 °C |
| Boiling Point | 256.0±13.0 °C at 760 mmHg |
| Solubility in Water | 52.5 g/L at 20 °C |
| CAS Number | 79-07-2 |
| Data sourced from multiple references. innospk.comnih.govsigmaaldrich.comwikipedia.org |
Research Rationale for Investigating N-[3-(benzyloxy)propyl]-2-chloroacetamide as a Modular Building Block
The chemical architecture of this compound makes it a highly valuable tool in synthetic organic chemistry, particularly as a modular building block. nih.govrsc.org A modular building block is a molecule designed with distinct reactive sites that can be addressed in a controlled, sequential manner to assemble more complex structures.
The rationale for investigating this specific compound is founded on the strategic combination of its two key functional components:
The Electrophilic Chloroacetamide Handle: The 2-chloroacetamide (B119443) group serves as a reactive site for nucleophilic substitution. This allows for the covalent attachment of the entire molecule to a wide range of nucleophiles (amines, thiols, alcohols, etc.), effectively introducing the -(C=O)-CH₂- linker and the protected propyl chain in a single step. researchgate.net
The Masked Hydroxyl Group: The terminal hydroxyl group of the propyl chain is protected as a benzyl (B1604629) ether. This benzyloxy group is chemically robust, allowing the initial nucleophilic substitution at the chloroacetamide end to proceed without interference. organic-chemistry.org Once the first synthetic step is complete, the benzyl group can be selectively removed under reductive conditions (hydrogenolysis) that are orthogonal to many other functional groups. nih.govjk-sci.com This deprotection unmasks the primary alcohol, which can then be used for subsequent chemical transformations, such as oxidation, esterification, or further coupling reactions.
Therefore, this compound acts as a bifunctional linker. It provides a platform for a two-stage synthetic sequence: first, attachment to a substrate via the chloroacetamide reaction, and second, elaboration at the newly revealed hydroxyl group. This modularity is highly desirable in areas like drug discovery and materials science, where the systematic synthesis of libraries of related compounds is often required to probe structure-activity relationships. The propyl chain itself provides a flexible, three-carbon spacer, adding another element of structural control to the molecular design.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-phenylmethoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(15)14-7-4-8-16-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQMEOYBFCWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Benzyloxy Propyl 2 Chloroacetamide
Precursor Synthesis and Functional Group Introduction
The primary precursor for the target molecule is 3-(benzyloxy)propylamine. Its synthesis is foundational and involves two main stages: the formation of a benzyl (B1604629) ether on a propanol (B110389) backbone and the subsequent introduction of a primary amine group.
The initial step in synthesizing the precursor is the protection of a hydroxyl group on a three-carbon chain as a benzyl ether. This is typically achieved by reacting a suitable propanol derivative with a benzylating agent. The most common starting material is 1,3-propanediol (B51772), where one of the two hydroxyl groups is selectively benzylated.
One of the most widely used methods for this transformation is the Williamson Ether Synthesis . organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a benzyl halide. organic-chemistry.org A specific example involves adding 1,3-propanediol to a flask and treating it with a strong base like potassium hydroxide (B78521) (KOH) to form the potassium alkoxide. chemicalbook.com Subsequently, benzyl chloride is added dropwise to the reaction mixture, which is heated to drive the reaction to completion. chemicalbook.com This method provides a good yield of the desired mono-benzylated product, 3-benzyloxy-1-propanol (B156065). chemicalbook.com
Alternative methods for benzylation are employed, particularly when the substrate is sensitive to strongly basic conditions. organic-chemistry.org These include using benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of acid or employing reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. organic-chemistry.orgnih.gov More recent, environmentally friendly approaches have utilized iron(II/III) chloride as a catalyst for the etherification of benzyl alcohols. acs.org
| Method | Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 1,3-Propanediol, Benzyl Chloride, KOH | Heating (90-130°C) | Cost-effective, good yield (approx. 77%) | chemicalbook.com |
| Imidate Method | Alcohol, Benzyl Trichloroacetimidate, Triflic Acid (cat.) | Mild, acidic conditions | Suitable for base-sensitive substrates | organic-chemistry.org |
| Pyridinium Salt Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate, MgO | Neutral conditions, heating | Mild, avoids strong acids or bases | nih.gov |
| Iron-Catalyzed Etherification | Benzyl Alcohol, FeCl₃·6H₂O, Propylene Carbonate | Heating (100°C) | Environmentally friendly catalyst and solvent | acs.org |
Once 3-benzyloxy-1-propanol is obtained, the next critical step is the conversion of the remaining terminal hydroxyl group into a primary amine. Several synthetic routes can accomplish this transformation.
A common industrial method involves the conversion of the precursor alcohol into a nitrile, followed by hydrogenation. The alcohol, 3-benzyloxy-1-propanol, can be converted to 3-(benzyloxy)propionitrile. This nitrile is then subjected to catalytic hydrogenation, typically using a catalyst like Raney nickel, in the presence of hydrogen gas and often ammonia (B1221849) to suppress the formation of secondary amines. google.com This process reduces the nitrile group to a primary amine, yielding 3-(benzyloxy)propylamine. google.com
Another well-established approach is through nucleophilic substitution. The hydroxyl group of 3-benzyloxy-1-propanol is first converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., bromide or chloride). This activated intermediate can then react with a nitrogen nucleophile. A common choice is the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nucleophile, followed by hydrolysis or hydrazinolysis to release the primary amine. Alternatively, sodium azide (B81097) can be used to form an alkyl azide, which is subsequently reduced to the primary amine via catalytic hydrogenation or by using reagents like lithium aluminum hydride (LiAlH₄).
| Approach | Key Intermediates | Key Reactions | Comments | Reference |
|---|---|---|---|---|
| Nitrile Hydrogenation | 3-(benzyloxy)propionitrile | Oxidation/cyanation followed by catalytic hydrogenation (e.g., Raney Ni, H₂) | Efficient for large-scale production | google.com |
| Nucleophilic Substitution (via Azide) | 3-(benzyloxy)propyl tosylate/halide, 3-(benzyloxy)propyl azide | 1. Tosylation/halogenation of alcohol 2. Reaction with sodium azide 3. Reduction of azide (e.g., H₂/Pd-C or LiAlH₄) | Reliable, high-yielding lab-scale method | General Organic Chemistry Principles |
| Gabriel Synthesis | 3-(benzyloxy)propyl tosylate/halide, N-[3-(benzyloxy)propyl]phthalimide | 1. Tosylation/halogenation of alcohol 2. Reaction with potassium phthalimide 3. Hydrolysis or hydrazinolysis | Provides a clean route to the primary amine, avoiding over-alkylation | General Organic Chemistry Principles |
The chloroacetyl group is introduced using a reactive chloroacetylating agent, most commonly chloroacetyl chloride. researchgate.net Chloroacetyl chloride is a bifunctional compound containing both a reactive acyl chloride and an alkyl chloride moiety. researchgate.net
Chloroacetyl chloride is typically prepared from chloroacetic acid by reacting it with a chlorinating agent. Standard laboratory and industrial methods involve the treatment of chloroacetic acid with reagents such as:
Thionyl chloride (SOCl₂)
Phosphorus trichloride (B1173362) (PCl₃)
Phosphorus pentachloride (PCl₅)
Oxalyl chloride ((COCl)₂)
The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting chloroacetyl chloride. Another potential reagent is chloroacetic anhydride, which can be synthesized from chloroacetic acid but is less commonly used for this type of acylation than the more reactive acyl chloride.
Preparation of 3-(benzyloxy)propylamine
Amide Bond Formation Protocols for N-[3-(benzyloxy)propyl]-2-chloroacetamide
The final step in the synthesis is the formation of the amide bond between the precursor amine and the chloroacetylating reagent.
The formation of this compound is achieved through a direct acylation reaction, a type of nucleophilic acyl substitution. researchgate.net In this protocol, 3-(benzyloxy)propylamine is reacted with chloroacetyl chloride. prepchem.com The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.infoerciyes.edu.tr
This reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), diethyl ether, or toluene (B28343), to dissolve the reactants and facilitate the reaction. prepchem.comgoogle.com The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is added to the reaction mixture to act as an acid scavenger. researchgate.net Common bases for this purpose include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270). prepchem.com Alternatively, an excess of the starting amine (3-(benzyloxy)propylamine) can be used, where one equivalent acts as the nucleophile and a second equivalent acts as the base.
The reaction is often carried out at reduced temperatures (e.g., 0 to -5°C) during the dropwise addition of chloroacetyl chloride to control the exothermic nature of the reaction. prepchem.com After the addition is complete, the mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. prepchem.com The work-up procedure generally involves washing the organic solution with dilute acid to remove the excess base and amine, followed by a wash with water and brine, drying over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and finally, removal of the solvent under reduced pressure to yield the crude this compound. prepchem.com
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Amine Substrate | 3-(benzyloxy)propylamine | Nucleophile for the acylation reaction | nih.gov |
| Acylating Agent | Chloroacetyl chloride | Provides the chloroacetyl group | researchgate.netprepchem.com |
| Solvent | Dichloromethane, Toluene, Diethyl Ether | Dissolves reactants and facilitates the reaction | prepchem.comgoogle.com |
| Base | Triethylamine, Pyridine, or excess substrate amine | Neutralizes HCl byproduct | researchgate.netprepchem.com |
| Temperature | -5°C to Room Temperature | Controls reaction exothermicity | prepchem.com |
Coupling Reagent-Mediated Amidation Strategies
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. researchgate.net This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a more reactive acylating agent that can readily react with the amine. researchgate.net
One of the most direct and common strategies for synthesizing this compound is the reaction of 3-(benzyloxy)propan-1-amine (B91050) with chloroacetyl chloride. researchgate.netprepchem.com In this approach, chloroacetyl chloride serves as a highly reactive acylating agent, eliminating the need for a separate coupling reagent. The reaction proceeds readily, often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. researchgate.net
Alternatively, various coupling reagents can be employed to facilitate the reaction directly between 2-chloroacetic acid and 3-(benzyloxy)propan-1-amine. These reagents activate the carboxylic acid in situ to form a reactive intermediate. researchgate.net Common classes of coupling reagents applicable to this synthesis include:
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. google.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The byproducts of carbodiimide-mediated reactions are typically ureas, which can be water-soluble (in the case of EDC) and easily removed during aqueous workup. google.com
Benzotriazole-based Reagents: Activators derived from benzotriazole, such as 1-hydroxybenzotriazole (B26582) (HOBt) used in conjunction with a carbodiimide, can suppress side reactions and minimize racemization if chiral centers are present. nih.gov Another approach involves the preparation of an N-acylbenzotriazole, which acts as a stable and effective acylating agent. nih.gov
Other Activating Agents: Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can also be used. researchgate.net CDI reacts with the carboxylic acid to form a reactive acylimidazolide intermediate and releases carbon dioxide and imidazole.
The choice of strategy often depends on factors like the scale of the reaction, the desired purity, and the cost and availability of reagents. For the synthesis of a relatively simple achiral compound like this compound, the use of chloroacetyl chloride is often the most straightforward and cost-effective method. researchgate.net
| Strategy | Activating/Coupling Reagent | Reactive Intermediate | Key Advantages |
| Acyl Chloride Method | Thionyl Chloride or Oxalyl Chloride (to form chloroacetyl chloride) | Acyl Chloride | High reactivity, cost-effective |
| Carbodiimide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-Acylisourea | Mild conditions, water-soluble byproducts |
| Benzotriazole Chemistry | N-Acylbenzotriazoles | Acylbenzotriazole | Stable intermediates, high yields nih.gov |
| Imidazole-based | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Gaseous byproduct (CO2) researchgate.net |
Solvent Systems and Reaction Condition Optimization
The selection of an appropriate solvent and the optimization of reaction conditions are critical for ensuring high yield and purity in the synthesis of this compound.
Solvent Systems: The solvent for this amidation reaction should be inert to the reactants and capable of dissolving them. Aprotic solvents are generally preferred. Commonly used solvents include:
Dichloromethane (DCM): A widely used solvent due to its excellent ability to dissolve a broad range of organic compounds and its relatively low boiling point, which facilitates easy removal after the reaction. researchgate.netprepchem.com
Tetrahydrofuran (THF): Another common aprotic solvent that is effective for amidation reactions. nih.gov
Dimethylformamide (DMF): A polar aprotic solvent that can be useful, particularly if the starting materials have limited solubility in other solvents. researchgate.net
Water: In some modern, "green" chemistry approaches, water has been used as a solvent for N-acylation, particularly with benzotriazole-based chemistry, leading to high yields and simple workups. nih.gov
Reaction Conditions:
Base: When using chloroacetyl chloride, a base is essential to neutralize the hydrochloric acid generated during the reaction. The base must be non-nucleophilic to avoid competing reactions with the acyl chloride. Tertiary amines like triethylamine (TEA) researchgate.netprepchem.com and pyridine researchgate.net are common choices. An excess of the starting amine can also sometimes be used as the base. researchgate.net
Temperature: The reaction of amines with acyl chlorides is typically highly exothermic. To control the reaction rate and prevent side reactions, the addition of the acyl chloride is usually performed at a reduced temperature, often between -5°C and 0°C. prepchem.com After the initial addition, the reaction mixture is typically allowed to warm to ambient temperature and stirred for several hours to ensure completion. prepchem.com
Stoichiometry: The reactants are generally used in near-equimolar amounts, with a slight excess of either the amine or the acylating agent sometimes employed to drive the reaction to completion. A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is also common.
Optimization involves adjusting these parameters—solvent, base, temperature, and reaction time—to maximize the yield of the desired product while minimizing the formation of impurities.
| Parameter | Common Choices | Purpose/Consideration |
| Solvent | Dichloromethane, Tetrahydrofuran, Ethyl Acetate (B1210297), DMF researchgate.netresearchgate.net | Must be inert and provide good solubility for reactants. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) researchgate.netprepchem.comresearchgate.net | Neutralizes HCl byproduct without competing with the amine. |
| Temperature | Initial addition at 0°C, then warm to room temperature prepchem.com | Controls exothermic reaction and minimizes side products. |
| Reaction Time | 2 to 18 hours prepchem.com | Monitored by TLC until starting material is consumed. |
Purification and Isolation Techniques for this compound
Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate this compound in high purity.
Initial Workup (Aqueous Extraction): The primary goal of the workup is to remove excess reagents, the base, and water-soluble byproducts. A typical extraction sequence involves:
Acid Wash: The reaction mixture is washed with a dilute aqueous acid solution, such as 1M or 2M hydrochloric acid (HCl). prepchem.com This step protonates and solubilizes the excess tertiary amine base (e.g., triethylamine hydrochloride) and any remaining unreacted 3-(benzyloxy)propan-1-amine, transferring them to the aqueous layer.
Water/Brine Wash: The organic layer is then washed with water and/or a saturated sodium chloride solution (brine). prepchem.com This removes any residual acid and other water-soluble impurities. The brine wash also helps to break up emulsions and reduce the amount of dissolved water in the organic phase.
Drying and Solvent Removal: After the aqueous washes, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to remove residual water. prepchem.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. prepchem.com
Purification Techniques: Depending on the purity of the crude product, further purification may be required.
Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. This involves dissolving the crude material in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water) and allowing it to cool slowly. orientjchem.org The desired compound crystallizes out, leaving impurities behind in the mother liquor.
Column Chromatography: For oils or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography is the preferred method. mdpi.com The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes. The fractions are collected and analyzed (e.g., by Thin Layer Chromatography), and those containing the pure product are combined and concentrated to afford the purified this compound.
| Step | Technique | Reagents/Materials | Purpose |
| 1. Quenching/Washing | Liquid-Liquid Extraction | Dilute HCl, Water, Brine prepchem.com | Remove excess base, unreacted amine, and water-soluble salts. |
| 2. Drying | Anhydrous Drying | Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) prepchem.com | Remove dissolved water from the organic solvent. |
| 3. Isolation | Evaporation | Rotary Evaporator | Remove the bulk solvent to obtain the crude product. prepchem.com |
| 4. Final Purification | Recrystallization or Column Chromatography | Ethanol/Water, Ethyl Acetate/Hexanes, Silica Gel orientjchem.orgmdpi.com | Remove closely related impurities to achieve high purity. |
Chemical Reactivity and Transformation Pathways of N 3 Benzyloxy Propyl 2 Chloroacetamide
Nucleophilic Substitution Reactions at the α-Chloro Carbon
The chloroacetamide functional group is characterized by an electrophilic carbon atom adjacent to the chlorine atom, making it susceptible to nucleophilic attack. researchgate.net The chlorine atom is a good leaving group, facilitating substitution reactions with a variety of nucleophiles. researchgate.netarchivepp.com These reactions typically proceed via a concerted S_N2 mechanism. rsc.org
N-[3-(benzyloxy)propyl]-2-chloroacetamide can react with various oxygen-centered nucleophiles, such as alcohols and phenols, in O-alkylation reactions to form the corresponding ether derivatives. researchgate.netucsb.edulibretexts.orglibretexts.org These reactions are typically carried out in the presence of a base, which deprotonates the hydroxyl group to generate a more potent alkoxide or phenoxide nucleophile.
For instance, the reaction with a generic alcohol (R-OH) proceeds as follows:
This compound + R-OH + Base → N-[3-(benzyloxy)propyl]-2-(alkoxy)acetamide + Base·HCl
Similarly, reaction with a phenol (B47542) (Ar-OH) yields an aryloxyacetamide derivative. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. Common bases include alkali metal hydroxides, carbonates, or hydrides. The reaction of N-substituted chloroacetamides with p-hydroxy benzaldehyde (B42025) via a Williamson ether synthesis has been reported to produce 2-(4-formyl phenoxy)-N-aryl acetamides. researchgate.net
Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Alcohol (e.g., ethanol) | Sodium ethoxide in ethanol | 2-Ethoxyacetamide derivative |
| Phenol | Potassium carbonate in acetone | 2-Phenoxyacetamide derivative |
The α-chloro carbon of this compound readily undergoes substitution with a wide array of nitrogen-centered nucleophiles, including primary and secondary amines. researchgate.net These reactions afford N-substituted glycinamide (B1583983) derivatives. google.com The reaction with a primary or secondary amine (R¹R²NH) can be represented as:
This compound + R¹R²NH → N-[3-(benzyloxy)propyl]-2-(R¹R²-amino)acetamide + HCl
Often, an excess of the amine is used to act as both the nucleophile and the base to neutralize the liberated hydrochloric acid. researchgate.net
Furthermore, these nucleophilic substitution reactions can be followed by intramolecular cyclization to construct various heterocyclic systems. researchgate.netamazonaws.com Depending on the nature of the nucleophile and the reaction conditions, heterocycles such as imidazoles or other N-containing rings can be formed. The synthesis of N-benzylic heterocycles is a significant area of research due to their presence in pharmaceuticals. nih.gov
Table 2: Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Product Type | Potential Heterocycle |
|---|---|---|
| Primary Amine (RNH₂) | 2-(Alkylamino)acetamide derivative | Piperazinone, Diketopiperazine |
| Secondary Amine (R₂NH) | 2-(Dialkylamino)acetamide derivative | - |
| Hydrazine | 2-Hydrazinylacetamide derivative | Pyridazinone |
Sulfur-centered nucleophiles, such as thiols (mercaptans), are highly effective in displacing the chloride from the α-chloroacetamide moiety. rsc.orgmdpi.com Thiolate anions, generated by treating a thiol with a base, are particularly potent nucleophiles for this transformation, which proceeds via a concerted S_N2 mechanism. rsc.org The reaction with a thiol (R-SH) yields a thioether derivative:
This compound + R-SH + Base → N-[3-(benzyloxy)propyl]-2-(alkylthio)acetamide + Base·HCl
This reaction is analogous to the Williamson ether synthesis but forms a carbon-sulfur bond. The reaction of chloroacetamide with cysteine peptides has been studied, highlighting the reactivity of the thiol group in biological contexts. nih.govnih.gov Moreover, reagents like thiourea (B124793) can react to form intermediates that can be cyclized into sulfur-containing heterocycles, such as 2-(arylimino)thiazolidin-4-ones. researchgate.net
Table 3: Reactions with Sulfur-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Thiol (RSH) | Sodium hydroxide (B78521) in ethanol | 2-(Alkylthio)acetamide derivative |
| Thiophenol (PhSH) | Triethylamine (B128534) in dichloromethane (B109758) | 2-(Phenylthio)acetamide derivative |
Transformations Involving the Benzyl (B1604629) Ether Moiety
The benzyl ether group in this compound serves as a protecting group for the primary alcohol. This group is stable under a variety of reaction conditions but can be selectively removed or transformed when desired.
The removal of the benzyl group (debenzylation) is a common transformation in organic synthesis to unmask a hydroxyl group. Several methods are available for this purpose, with varying degrees of selectivity and mildness.
A standard method for benzyl ether cleavage is catalytic hydrogenolysis . organic-chemistry.org This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
This compound + H₂ (Pd/C) → N-(3-hydroxypropyl)-2-chloroacetamide + Toluene
For molecules containing other reducible functional groups (like alkenes or alkynes), alternative methods are required. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Milder and more selective methods have been developed. The use of a boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) allows for the efficient debenzylation under mild conditions and tolerates a wide range of other functional groups. organic-chemistry.org Another modern approach is the visible-light-mediated oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method is particularly useful as it proceeds under gentle conditions and can be performed catalytically, offering an advantage for the synthesis of complex molecules where functional group compatibility is paramount. nih.gov
Table 4: Methods for Benzyl Ether Deprotection
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Common, efficient, but not selective for other reducible groups. organic-chemistry.org |
| Strong Acid Cleavage | HBr, HCl | Harsh conditions, limited substrate scope. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, selective, tolerates many functional groups. organic-chemistry.org |
The benzylic C-H bonds of the benzyl ether are susceptible to oxidation. Under specific oxidative conditions, the benzyl ether can be converted into other functional groups without complete cleavage. For instance, oxidation can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to release the alcohol. organic-chemistry.org
Oxidative debenzylation can be achieved using various reagents. A bromo radical, formed from the oxidation of an alkali metal bromide, can efficiently promote the oxidative debenzylation of O-benzyl ethers to yield the corresponding carbonyl compounds. semanticscholar.org Oxidants such as N-chloroisonicotinamide have been used to oxidize benzyl ethers, with benzaldehyde being the typical product. sphinxsai.com Ozone is another reagent that can oxidatively remove benzyl ether protecting groups under relatively mild conditions, yielding products such as benzoic esters or benzoic acid alongside the desired alcohol. organic-chemistry.org The reaction with 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile (B52724) can cleave benzylic ethers to give aromatic aldehydes and alcohols. organic-chemistry.org
Intramolecular Cyclization Processes
Intramolecular cyclization represents a key transformation for this compound, offering a direct route to nitrogen-containing heterocyclic systems. These reactions are typically promoted by a base, which facilitates the nucleophilic attack of an internal atom on the electrophilic carbon bearing the chlorine atom.
The structure of this compound is predisposed to undergo intramolecular cyclization to form a six-membered morpholin-3-one (B89469) ring. In this process, the oxygen atom of the benzyloxy group can act as an internal nucleophile. Under basic conditions, the amide nitrogen can be deprotonated, or the ether oxygen can directly attack the electrophilic carbon of the chloroacetamide moiety, leading to the displacement of the chloride ion and subsequent ring closure.
While direct experimental data for this compound is not available, the cyclization of analogous N-(3-oxoalkyl)chloroacetamides provides insight into this type of transformation. For instance, N-(3-oxoalkyl)chloroacetamides undergo intramolecular cyclization under the influence of bases to yield piperidin-2-one derivatives. mdpi.comnih.govresearchgate.net This reaction proceeds via either an intramolecular alkylation or a Darzens reaction. mdpi.comnih.govresearchgate.net This highlights the propensity of the chloroacetamide group to participate in ring-forming reactions.
The expected intramolecular cyclization of this compound to form a morpholin-3-one is a well-established synthetic route for this class of heterocycles. researchgate.netnih.gov The general transformation is depicted below:
Reaction Scheme for the Formation of 4-benzylmorpholin-3-one (B1279983) from N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide (an analogous reaction):
The following table summarizes representative conditions and yields for the intramolecular cyclization of similar N-substituted 2-chloroacetamides leading to the formation of morpholin-3-ones.
| Entry | Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide | NaH | THF | 25 | 4-benzylmorpholin-3-one | 85 |
| 2 | N-(2-hydroxypropyl)-2-chloroacetamide | K2CO3 | Acetonitrile | 80 | 5-methylmorpholin-3-one | 78 |
| 3 | N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide | t-BuOK | t-BuOH | 60 | 6-phenylmorpholin-3-one | 92 |
This is a representative data table based on general knowledge of morpholin-3-one synthesis, as specific data for the target molecule was not found in the search results.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnrsc.org In the context of this compound, several C-H bonds are potential sites for such transformations. The benzylic protons of the benzyloxy group are activated and could be susceptible to palladation. Additionally, the C-H bonds on the propyl chain could also be targeted, although they are generally less reactive.
The amide functionality can act as a directing group, facilitating the ortho-C-H activation of an aromatic ring if one were present in a different analogue. nih.gov For this compound, the nitrogen atom of the amide could potentially direct the palladium catalyst to a C-H bond on the propyl chain, leading to intramolecular cyclization or other functionalizations. However, such reactions are highly dependent on the specific ligand and reaction conditions employed. snnu.edu.cnnih.gov
While there are no specific reports on the palladium-catalyzed C-H functionalization of this compound, the general principles of this methodology suggest that various transformations could be envisioned. For example, an intramolecular C-H arylation could potentially lead to the formation of a benzannulated heterocyclic system.
The following table presents examples of palladium-catalyzed C-H functionalization reactions on substrates with similar functional groups, illustrating the potential for this methodology.
| Entry | Substrate | Pd Catalyst | Ligand | Reaction Type | Product | Yield (%) |
| 1 | N-phenylacetamide | Pd(OAc)2 | 8-aminoquinoline | C-H arylation | 2-aryl-N-phenylacetamide | 75 |
| 2 | N-allyl-N-phenylamine | Pd(OAc)2 | (S,S)-Cy-DIOP | Asymmetric allylic C-H alkylation | Chiral vicinal diamine | 88 |
| 3 | N-tert-butylbenzamide | Pd(OAc)2 | None | C-H olefination | 2-alkenyl-N-tert-butylbenzamide | 91 |
This table provides examples of palladium-catalyzed C-H functionalization on analogous substrates to illustrate the potential reactivity, as no direct data was found for the target compound.
Radical-Mediated Reactions of the Chloroacetamide Moiety
The chloroacetamide moiety is known to participate in radical reactions, typically initiated by radical initiators such as AIBN (azobisisobutyronitrile) or through photoredox catalysis. ub.edu The carbon-chlorine bond can undergo homolytic cleavage to generate an α-amido radical. This radical intermediate can then engage in various transformations, including intramolecular cyclization if a suitable radical acceptor is present within the molecule.
In the case of this compound, the saturated alkyl chain does not present a readily available radical acceptor for an intramolecular cyclization. However, if the molecule were modified to include an alkene or alkyne functionality, a radical-mediated cyclization could be a viable pathway to form heterocyclic structures. For instance, N-allyl-2-chloroacetamides can undergo radical cyclization to form γ-lactams.
The reactivity of trichloroacetamides in radical cyclizations is well-documented and provides a useful analogy. ub.edu These reactions can be mediated by various reagents, including copper(I) species in Atom Transfer Radical Cyclization (ATRC) or using reducing agents like tributyltin hydride. ub.edu These processes have been employed to synthesize a range of nitrogen-containing heterocycles. ub.edu
The following table summarizes examples of radical-mediated reactions of chloroacetamide derivatives from the literature.
| Entry | Substrate | Initiator/Mediator | Reaction Type | Product | Yield (%) |
| 1 | N-allyl-2,2,2-trichloroacetamide | CuCl/Me6TREN | ATRC | 4-(dichloromethyl)-1-allylpyrrolidin-2-one | 76 |
| 2 | N-(2-bromobenzyl)-2-chloroacetamide | AIBN/Bu3SnH | Reductive cyclization | Isoindolin-1-one | 65 |
| 3 | 2-chloro-N-(prop-2-yn-1-yl)acetamide | Photoredox catalyst | Radical cyclization | 3-methylenepyrrolidin-2-one | 82 |
This table illustrates the types of radical reactions that chloroacetamides can undergo, based on literature for analogous compounds, as no specific data was available for this compound.
Applications in Organic Synthesis As a Versatile Building Block
Precursor for Advanced Heterocyclic Scaffolds
The chloroacetamide moiety is a well-established and reactive functional group that readily participates in reactions to form a variety of heterocyclic structures, which are central to medicinal chemistry and materials science. researchgate.net The chemical reactivity of N-substituted 2-chloroacetamides is primarily due to the facile displacement of the chlorine atom by various nucleophiles, including those containing nitrogen, oxygen, or sulfur. researchgate.net This initial substitution can be followed by an intramolecular cyclization, providing a straightforward pathway to diverse heterocyclic systems. researchgate.net
Synthesis of Substituted Amides and Anilides for Diverse Chemical Libraries
One of the most direct applications of N-[3-(benzyloxy)propyl]-2-chloroacetamide is in the synthesis of substituted amides and anilides. The electrophilic carbon of the chloromethyl group is susceptible to attack by primary and secondary amines, anilines, and other nitrogen-based nucleophiles. This nucleophilic substitution reaction effectively replaces the chlorine atom, forging a new carbon-nitrogen bond and yielding N-substituted glycine (B1666218) amide derivatives.
This strategy is particularly effective for generating diverse chemical libraries. By reacting this compound with a wide array of commercially available or custom-synthesized amines and anilines, a large number of distinct compounds can be produced efficiently. The benzyloxypropyl side chain imparts specific physicochemical properties, such as increased lipophilicity and conformational flexibility, which are desirable traits when exploring the structure-activity relationships (SAR) of potential bioactive molecules.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Class | Resulting Product Class |
|---|---|---|
| Primary/Secondary Amine | Aliphatic/Aromatic Amine | N-substituted-2-(alkyl/arylamino)acetamide |
| Aniline | Aromatic Amine | N-substituted-2-(phenylamino)acetamide |
| Thiol | Thiol/Thiophenol | N-substituted-2-(alkyl/arylthio)acetamide |
Construction of Fused Polycyclic Systems
The utility of this compound extends beyond simple substitution to the construction of more complex fused polycyclic and heterocyclic systems. Chloroacetamide derivatives are key intermediates in cyclization reactions that form rings such as benzothiazoles, pyrazoles, and thiazolin-4-ones. researchgate.netuea.ac.uk
For instance, a common strategy involves the initial S-alkylation of a mercapto-substituted heterocycle (like 2-mercaptobenzothiazole) with the chloroacetamide. researchgate.net The resulting intermediate, which now contains the entire N-[3-(benzyloxy)propyl]-acetamido-thioether framework, can undergo further intramolecular cyclization or condensation reactions to yield elaborate fused systems. The Vilsmeier-Haack formylation is one such reaction that can be used to build pyrazole (B372694) rings onto the molecular scaffold. researchgate.netuea.ac.uk These multi-step, one-pot or sequential reactions provide efficient access to complex molecules that would otherwise require lengthy synthetic routes.
Utility in the Preparation of Modified Amino Acids and Peptide Conjugates
The chloroacetamide group is an effective alkylating agent for the nucleophilic side chains of certain amino acids, making this compound a useful tool for peptide modification and the synthesis of peptide conjugates. nih.gov The sulfhydryl group of cysteine is a particularly strong nucleophile and reacts readily with the chloroacetamide moiety to form a stable thioether linkage. Similarly, the epsilon-amino group of lysine (B10760008) can be alkylated under appropriate conditions.
This selective modification allows for the attachment of the benzyloxypropyl-containing fragment to specific sites within a peptide sequence. Such modifications are employed to:
Introduce non-natural structural elements to probe peptide structure and function.
Attach linkers for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug payloads. mdpi.compeptidesynthetics.co.uk
Create peptide-based constructs for drug delivery systems. mdpi.com
After conjugation, the benzyl (B1604629) protecting group can be removed via hydrogenolysis, exposing a primary alcohol. This newly available hydroxyl group can be used for secondary modifications, such as PEGylation to improve solubility and pharmacokinetic properties, or for attachment to a solid support for further synthetic manipulations.
Intermediate in the Assembly of Complex Natural Product Analogs and Derivatives
In the total synthesis of complex natural products and their analogs, small, functionalized building blocks are essential. nih.gov this compound serves as such an intermediate, providing a versatile handle for incorporation into larger molecular architectures. The chloroacetamide function can be used to connect the fragment to a core structure via nucleophilic substitution, while the protected hydroxyl group is carried through several synthetic steps.
A typical synthetic strategy might involve the following steps:
Coupling: The chloroacetamide reacts with a nucleophilic site on an advanced intermediate in the synthetic pathway.
Further Elaboration: Other parts of the molecule are modified and built upon.
Deprotection: The benzyl group is removed (e.g., using catalytic hydrogenation) to unveil the primary alcohol. nih.gov
Final Functionalization: The exposed hydroxyl group is then used for the final steps of the synthesis, such as esterification, oxidation to an aldehyde or carboxylic acid, or conversion to another functional group required for the target molecule's structure or biological activity. nih.gov
This approach allows for late-stage functionalization, a powerful strategy in synthetic chemistry that enables the creation of a series of related analogs from a common intermediate, facilitating the exploration of structure-activity relationships.
Design and Synthesis of Compound Libraries for Structure-Reactivity Studies
This compound is an ideal scaffold for the design and synthesis of compound libraries intended for structure-reactivity and biological screening studies. The chloroacetamide group acts as a reactive "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.govnih.gov This makes it a valuable component of libraries designed to identify covalent inhibitors or chemical probes for studying enzyme function. nih.govbiorxiv.org
Libraries based on this scaffold can be constructed to systematically explore how modifications to the molecule affect its reactivity and binding affinity. The benzyloxypropyl tail can be considered a "recognition element" that can be varied to probe the topology of a protein's binding pocket.
Table 2: Components of this compound as a Library Fragment
| Molecular Component | Role in Library Design | Potential for Variation |
|---|---|---|
| Chloroacetamide Group | Covalent "Warhead" | The chlorine can be replaced with other halogens (Br, I) to modulate reactivity. |
| Propyl Linker | Spacer | The length of the alkyl chain can be varied (e.g., ethyl, butyl) to alter spacing and flexibility. |
By creating a library of analogs based on this core structure, researchers can perform high-throughput screening to identify compounds with specific biological activities, providing starting points for the development of new therapeutic agents or tool compounds for chemical biology. nih.govbiorxiv.org
Spectroscopic Characterization and Structural Elucidation Studies of N 3 Benzyloxy Propyl 2 Chloroacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in N-[3-(benzyloxy)propyl]-2-chloroacetamide can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would likely resonate as a singlet around δ 4.5 ppm. The protons of the propyl chain would show characteristic multiplets: the methylene group attached to the nitrogen (-N-CH₂-) would be expected around δ 3.4 ppm, the methylene group adjacent to the oxygen (-O-CH₂-) at approximately δ 3.5 ppm, and the central methylene group (-CH₂-) as a quintet around δ 1.9 ppm. The methylene protons adjacent to the chlorine atom (-CO-CH₂-Cl) are anticipated to appear as a singlet in the region of δ 4.0-4.3 ppm. A broad singlet corresponding to the amide proton (N-H) is also expected, typically in the range of δ 6.0-8.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, the carbonyl carbon (C=O) of the amide is the most deshielded, appearing around δ 165-170 ppm. The carbons of the phenyl ring are expected in the δ 127-138 ppm range. The benzylic carbon (-O-CH₂-Ph) would be found around δ 73 ppm, while the methylene carbon attached to the ether oxygen (-O-CH₂-CH₂) would be near δ 68 ppm. The carbon of the methylene group attached to the amide nitrogen (-N-CH₂-) is expected around δ 39 ppm, and the central methylene carbon of the propyl chain at approximately δ 29 ppm. The carbon atom bonded to chlorine (-CH₂-Cl) typically resonates in the region of δ 42-44 ppm. nih.gov
To illustrate, spectroscopic data for structurally related N-substituted-2-chloroacetamides provide a valuable reference for these assignments. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Analogous N-Substituted Chloroacetamide Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N-phenyl chloroacetamide | 4.339 (s, 2H, Cl-CH₂), 7.552–7.619 (d, 2H), 7.782–7.813 (m, 1H), 8.094 (s, 1H), 10.745 (s, 1H, NH) | 43.669 (Cl-CH₂), 111.985, 118.668, 122.309, 124.203, 127.662, 130.321, 139.516 (Aromatic C), 165.589 (C=O) |
| N,N-Dimethyl 3-(4-(benzyloxy)phenyl)propanamide | 7.50–7.30 (m, 5H, Ar-H), 7.21–7.13 (m, 2H, Ar-H), 6.97–6.88 (m, 2H, Ar-H), 5.07 (s, 2H, O-CH₂-Ph), 2.61 (t, 2H), 3.02-2.85 (m, 8H) | 172.4 (C=O), 157.2, 137.2, 133.8, 129.4, 128.6, 127.9, 127.5, 114.9 (Aromatic C), 70.1 (O-CH₂-Ph), 37.2, 35.5, 30.5 |
Data sourced from related compounds for illustrative purposes. nih.govrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching of the secondary amide (Amide I band) is expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the amide should appear as a distinct peak around 3250-3350 cm⁻¹. Another important band is the N-H bend (Amide II band), which is typically observed near 1540 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the 1070-1150 cm⁻¹ region. The C-N stretching vibration is expected around 1475 cm⁻¹. Furthermore, the C-Cl stretching vibration can be observed in the fingerprint region, typically between 540 and 785 cm⁻¹. ijpsr.infomdpi.com Aromatic C-H stretching bands from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for N-Substituted Chloroacetamides
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3250 - 3350 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=O (Amide I) | Stretch | 1640 - 1680 |
| N-H (Amide II) | Bend | ~1540 |
| C-N | Stretch | ~1475 |
| C-O-C (Ether) | Stretch | 1070 - 1150 |
Data compiled from typical ranges and literature on analogous compounds. ijpsr.infomdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a monochlorinated compound.
The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for such compounds is the alpha-cleavage relative to the nitrogen or oxygen atoms. A significant fragment ion would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Another prominent fragmentation would be the McLafferty rearrangement if sterically feasible, or cleavage of the C-C bonds in the propyl chain. Cleavage of the bond between the carbonyl group and the chloromethyl group can also occur. Analysis of these fragment ions allows for the reconstruction of the molecular structure. For instance, in the related compound 2-chloro-N-(2-methoxyphenyl)acetamide, a molecular ion peak at m/z 199 is observed. ijpsr.info Similarly, N-benzyl-2-chloroacetamide shows a top peak at m/z 148 in its GC-MS analysis. nih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound and Data from Analogous Compounds
| Fragment Structure/Description | Expected m/z for Target Compound | Observed m/z in Analogous Compounds | Analogous Compound |
|---|---|---|---|
| [M]⁺ (with ³⁵Cl) | 241 | 199 | 2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info |
| [M+2]⁺ (with ³⁷Cl) | 243 | 201 | 2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 | N-benzyl-2-chloroacetamide nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenyl chloroacetamide |
| N,N-Dimethyl 3-(4-(benzyloxy)phenyl)propanamide |
| 2-chloro-N-(2-methoxyphenyl)acetamide |
| N-benzyl-2-chloroacetamide |
Computational and Theoretical Investigations on N 3 Benzyloxy Propyl 2 Chloroacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-[3-(benzyloxy)propyl]-2-chloroacetamide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the chloroacetamide moiety is of particular interest due to the electrophilic nature of the carbon atom bonded to the chlorine, making it a likely site for nucleophilic substitution reactions. researchgate.netresearchgate.net
Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The presence of the flexible propyl chain and the benzyloxy group suggests that the molecule can adopt multiple conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD simulations can explore the conformational landscape and identify the most probable conformations in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal how the molecule folds and flexes, which is crucial for understanding its interactions with other molecules.
Table 2: Key Torsional Angles and Their Preferred Conformations
| Torsional Angle | Description | Predicted Stable Conformation(s) |
| O-C-C-N | Defines the orientation of the benzyloxy group relative to the propyl chain | gauche, anti |
| C-C-N-C | Defines the orientation of the propyl chain relative to the amide group | trans |
| N-C-C-Cl | Defines the orientation of the chloroacetyl group | gauche |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanistic Elucidation of Reactions Involving the Compound
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. A primary reaction pathway for chloroacetamides is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. researchgate.net
Quantum chemical methods can be used to model the entire reaction coordinate, from reactants to products, through the transition state. By calculating the energies of these species, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. This allows for the comparison of different potential reaction pathways and the identification of the most favorable one. For instance, the mechanism of substitution at the α-carbon of the chloroacetamide group can be investigated to understand how different nucleophiles might react with the compound.
Structure-Reactivity Relationship (SRR) Modeling for Future Chemical Design
Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural features of a molecule and its chemical reactivity. nih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity parameters (such as activation energies or reaction rates), a predictive model can be developed.
For example, the effect of substituting the benzene (B151609) ring with different functional groups on the reactivity of the chloroacetamide moiety could be investigated. This would involve creating a library of virtual derivatives and calculating their electronic properties and reactivity descriptors. The resulting data can be used to build a quantitative structure-reactivity relationship (QSRR) model, which can then be used to design new compounds with desired reactivity profiles without the need for extensive experimental synthesis and testing. This approach is highly efficient in guiding the development of new molecules for specific applications. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Accomplishments
Research into the broader class of N-substituted chloroacetamides has established them as versatile compounds with significant potential in various scientific fields. These compounds are recognized for their utility as synthetic intermediates and for their diverse biological activities. nih.govgalaxypub.co The primary research accomplishments concerning chloroacetamide derivatives can be summarized as follows:
Synthetic Utility: The chloroacetamide moiety is a valuable functional group in organic synthesis. The reactive carbon-chlorine bond allows for facile nucleophilic substitution, making these compounds key precursors for the synthesis of a wide range of more complex molecules and heterocyclic systems. scielo.org.zaresearchgate.net
Biological Activity: Numerous studies have demonstrated the broad-spectrum biological activity of chloroacetamide derivatives. This includes applications as herbicides in agriculture, as well as significant antimicrobial, antifungal, and anticancer properties in medicinal chemistry. nih.govnih.govnih.govnih.gov Specifically, they have shown effectiveness against various bacterial and fungal strains, and some derivatives are being investigated as potential cancer stem cell inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies on various series of chloroacetamide derivatives have provided insights into the relationship between their chemical structure and biological activity. For instance, the nature and position of substituents on the N-aryl ring have been shown to influence their antimicrobial potency. nih.gov
While these accomplishments are significant for the class of chloroacetamides, it is crucial to note that dedicated research focusing specifically on N-[3-(benzyloxy)propyl]-2-chloroacetamide is not extensively documented in the current scientific literature.
Identification of Knowledge Gaps and Emerging Research Opportunities
The most significant knowledge gap is the lack of specific data on the synthesis, reactivity, and biological profile of this compound. This gap presents numerous opportunities for future research:
Exploration of Biological Activity: The biological activities of this compound remain uninvestigated. Given the known antimicrobial and anticancer properties of other chloroacetamides, this compound represents a promising candidate for screening in these areas. nih.govnih.gov The presence of the benzyloxypropyl group may influence its lipophilicity and interaction with biological targets, potentially leading to novel therapeutic properties.
Use as a Synthetic Building Block: The potential of this compound as a precursor for more complex molecules is an untapped area of research. The chloroacetyl group can be reacted with various nucleophiles to introduce new functionalities.
Development of Covalent Inhibitors: The chloroacetamide "warhead" is known to form covalent bonds with biological targets. rsc.org Investigating the potential of this compound as a covalent inhibitor for specific enzymes or proteins is a promising research avenue.
A summary of potential research areas for this compound is presented in the table below.
| Research Area | Description | Potential Impact |
| Biological Screening | Investigation of antimicrobial, antifungal, and anticancer activities. | Discovery of new therapeutic agents. |
| Synthetic Applications | Use as a precursor for the synthesis of novel heterocyclic compounds and other complex molecules. | Expansion of the synthetic chemist's toolkit. |
| Covalent Ligand Discovery | Exploration as a covalent inhibitor for specific biological targets. | Development of targeted therapies. |
| Material Science | Incorporation into polymers or other materials to impart specific properties. | Creation of new functional materials. |
Prospective Methodological Advancements in Synthesis and Derivatization
Traditional methods for the synthesis of N-substituted chloroacetamides often involve the reaction of an amine with chloroacetyl chloride. While effective, these methods can have drawbacks related to the handling of hazardous reagents and the generation of byproducts. Future research could focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives.
Green Chemistry Approaches: The development of greener synthetic methods is a key goal in modern chemistry. For the synthesis of this compound, this could involve the use of catalytic methods that avoid stoichiometric activating agents, or the use of more environmentally benign solvents. nih.gov Microwave-assisted synthesis is another green technique that could lead to shorter reaction times and higher yields. nih.gov
Catalytic Amidation: Recent advances in catalysis offer new ways to form amide bonds. numberanalytics.com Transition metal-catalyzed and organocatalytic methods could provide milder and more selective routes to this compound. numberanalytics.comresearchgate.net
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control for the synthesis of this compound.
Multicomponent Reactions (MCRs): Designing MCRs that incorporate the this compound scaffold could provide rapid access to a diverse library of derivatives for biological screening. catrin.comrug.nl
Potential for Novel Transformations and Broadened Synthetic Applications
The unique combination of a reactive chloroacetamide moiety and a benzyloxypropyl group in this compound opens up possibilities for novel chemical transformations and applications.
Intramolecular Cyclization Reactions: The benzyloxypropyl chain could potentially participate in intramolecular cyclization reactions with the chloroacetamide group or its derivatives, leading to the formation of novel heterocyclic structures.
Deprotection and Further Functionalization: The benzyl (B1604629) group can be removed under various conditions to reveal a primary alcohol. This alcohol could then be further functionalized, allowing for the synthesis of a wide range of new compounds.
Click Chemistry: The terminal alkyne or azide (B81097) functionalities could be introduced into the molecule, allowing for its use in click chemistry reactions to conjugate it to other molecules of interest, such as biomolecules or polymers.
Polymer Chemistry: this compound could be explored as a monomer or a functionalizing agent in polymer chemistry to create materials with specific properties.
The potential for novel transformations offers a rich field for future synthetic exploration, which could significantly broaden the applications of this and related compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-[3-(benzyloxy)propyl]-2-chloroacetamide, and what analytical techniques are used for characterization?
- Synthesis : The compound can be synthesized via C-amidoalkylation of aromatic precursors, involving substitution and condensation reactions. For example, chloroacetamide derivatives are often prepared by reacting chloroacetyl chloride with amine intermediates under controlled conditions. Key steps may include nucleophilic substitution of benzyloxypropylamine with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C .
- Characterization :
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide bond, C-Cl stretch at ~700–800 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the benzyloxy group (δ 4.4–4.6 ppm for OCH₂Ph) and the chloroacetamide moiety (δ 3.8–4.0 ppm for CH₂Cl). ¹³C NMR resolves carbonyl carbons (δ ~165–170 ppm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for particulate protection or OV/AG/P99 respirators if volatile by-products are present .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers). Stability data are limited, so periodic checks for decomposition are advised .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Reaction Conditions :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of chloroacetyl chloride.
- Maintain low temperatures (0–5°C) during the acylation step to suppress side reactions .
- Catalysts : Add catalytic bases (e.g., triethylamine) to neutralize HCl by-products, accelerating the reaction .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers address contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) or literature analogs. For example, unexpected peaks in ¹H NMR may indicate residual solvents or by-products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) , which forms during incomplete reactions .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular weight and confirm the molecular formula .
Q. What strategies mitigate by-product formation during synthesis?
- Controlled Stoichiometry : Use a slight excess (1.2–1.5 equiv) of chloroacetyl chloride to ensure complete reaction of the amine intermediate.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- By-Product Identification : Use preparative TLC or HPLC to isolate and characterize impurities, enabling targeted process adjustments .
Q. What is the role of the benzyloxy group in modulating the compound’s reactivity?
- Electron-Donating Effects : The benzyloxy group’s oxygen atom donates electron density via resonance, stabilizing intermediates in nucleophilic substitution reactions.
- Steric Hindrance : The bulky benzyl moiety may slow down undesired side reactions (e.g., over-acylation) .
Methodological Notes
- Key Functional Groups : The chloroacetamide moiety is electrophilic, enabling reactions with nucleophiles (e.g., thiols or amines), while the benzyloxypropyl chain enhances solubility in organic solvents .
- Biological Activity : While direct data are limited, structurally related chloroacetamides exhibit potential in medicinal chemistry as enzyme inhibitors or antimicrobial agents. Biological assays (e.g., kinase inhibition studies) are recommended for activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
